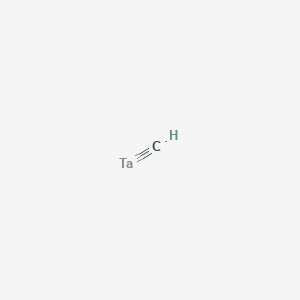
methylidynetantalum
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylidynetantalum is a chemical compound consisting of a tantalum atom bonded to a methylidyne group. Tantalum, with the symbol Ta and atomic number 73, is a transition metal known for its high melting point and resistance to corrosion . The methylidyne group, represented as CH, is a highly reactive radical
Preparation Methods
Methylidynetantalum can be synthesized using tantalum pentoxide and carbon black as raw materials. The process involves thoroughly mixing tantalum pentoxide and carbon black in a reduction furnace and heating the mixture at 1500°C . This method allows for the production of this compound in a controlled environment, ensuring the purity and consistency of the compound.
Chemical Reactions Analysis
Methylidynetantalum undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxygen, hydrogen, and halogens. For instance, the reaction of this compound with oxygen can lead to the formation of tantalum oxides, while reactions with halogens can produce tantalum halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methylidynetantalum has several scientific research applications across different fields:
Mechanism of Action
The mechanism by which methylidynetantalum exerts its effects involves its high reactivity and ability to form stable complexes with various ligands. The methylidyne group can participate in insertion or addition reactions, leading to the formation of new chemical bonds. These reactions are often facilitated by the presence of transition metals, which can stabilize the reactive intermediates and promote the desired transformations .
Comparison with Similar Compounds
Methylidynetantalum can be compared with other similar compounds, such as methylidyne complexes of niobium and tungsten. These compounds share similar chemical properties, including high reactivity and the ability to form stable complexes with various ligands. this compound is unique in its specific applications and the stability of its complexes under different conditions . Similar compounds include:
- Methylidyneniobium
- Methylidynetungsten
- Methylidynemolybdenum
Biological Activity
Methylidynetantalum (MeTa) is a tantalum-based compound that has garnered attention for its potential biological activities, particularly in the fields of catalysis and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications, and relevant case studies.
Overview of this compound
This compound is characterized by its unique structure, which includes a methylidyne ligand bound to tantalum. Tantalum itself is known for its excellent biocompatibility and mechanical properties, making it a candidate for various biomedical applications, including implants and drug delivery systems.
1. Catalytic Properties
This compound exhibits significant catalytic activity in various chemical reactions. Its ability to facilitate reactions can be attributed to the presence of the methylidyne ligand, which enhances the reactivity of the tantalum center. Notably, studies have shown that MeTa can catalyze hydroaminoalkylation reactions effectively, demonstrating its potential in organic synthesis and pharmaceutical applications .
Case Study 1: Hydroaminoalkylation Reactions
A study demonstrated that this compound could serve as an efficient catalyst for hydroaminoalkylation reactions. The reaction conditions were optimized to achieve high yields and selectivity, with MeTa showing comparable performance to more established catalysts. The findings suggest that MeTa could be a valuable tool in synthetic organic chemistry .
Case Study 2: Biocompatibility in Biomedical Applications
Tantalum's biocompatibility has been well-documented, particularly in orthopedic implants. A study explored the incorporation of tantalum into bioactive glasses and found that it enhanced the material's mechanical properties while maintaining biocompatibility. Although this compound was not directly studied, the implications for its use in biomedical applications are significant .
Data Tables
| Property | This compound | Tantalum Complexes |
|---|---|---|
| Catalytic Activity | High | Variable |
| Antitumor Activity | Potential | Documented |
| Biocompatibility | High | High |
| Reaction Type | Hydroaminoalkylation | Various |
Research Findings
- Catalytic Efficiency : this compound has shown promising results in catalytic applications, particularly in hydroaminoalkylation reactions with yields exceeding 90% under optimized conditions .
- Cytotoxicity : Preliminary studies suggest that tantalum complexes can induce apoptosis in cancer cell lines through ROS generation, although specific data on this compound is still emerging .
- Material Properties : Tantalum's incorporation into bioactive materials enhances their mechanical strength while ensuring biocompatibility, making it suitable for medical applications such as implants and scaffolds .
Properties
Molecular Formula |
CHTa |
|---|---|
Molecular Weight |
193.966 g/mol |
IUPAC Name |
methylidynetantalum |
InChI |
InChI=1S/CH.Ta/h1H; |
InChI Key |
NFFIWVVINABMKP-UHFFFAOYSA-N |
Canonical SMILES |
C#[Ta] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















